(R)-Cinacalcet-D3

説明

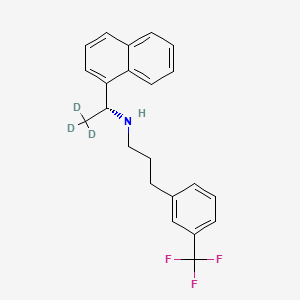

Structure

3D Structure

特性

IUPAC Name |

N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAWDNDOKGFTD-JOTALGBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301129761 | |

| Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228567-12-1 | |

| Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228567-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vitro Studies Using (R)-Cinacalcet-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies relevant to (R)-Cinacalcet-D3. While direct in vitro bioactivity and metabolism studies on this compound are not extensively published, this document synthesizes the available information on its primary application as an internal standard and the well-documented in vitro pharmacology of its non-deuterated parent compound, (R)-Cinacalcet. The guide details the mechanism of action, signaling pathways, metabolic profile, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Introduction to this compound

(R)-Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] It is the pharmacologically active R-enantiomer used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2]

This compound is a stable, deuterium-labeled isotopologue of (R)-Cinacalcet. The three deuterium atoms enhance its mass spectrometric signature, making it an ideal internal standard for the accurate quantification of (R)-Cinacalcet in biological matrices during pharmacokinetic and bioanalytical studies.[3][4] The replacement of hydrogen with deuterium can also alter the metabolic profile of a drug due to the kinetic isotope effect, potentially leading to increased metabolic stability.[5]

Mechanism of Action and Signaling Pathway

(R)-Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium.[1] By binding to an allosteric site on the receptor, it induces a conformational change that lowers the threshold for CaSR activation by calcium ions.[2] The CaSR is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway, initiating a cascade of intracellular events that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).[6]

Signaling Pathway of (R)-Cinacalcet

Quantitative In Vitro Data

The following tables summarize key quantitative data from in vitro studies of (R)-Cinacalcet.

Table 1: In Vitro Efficacy of (R)-Cinacalcet

| Parameter | Cell Line | Assay Conditions | Value | Reference(s) |

| EC50 | HEK293 (expressing CaSR) | Intracellular Ca2+ mobilization, 0.5 mM extracellular Ca2+ | 51 nM | [7] |

| PTH Suppression | Primary human parathyroid cells | 1000 nmol/L Cinacalcet | 61% ± 21% (PHPT) | [8] |

| 61% ± 19% (SHPT) | [8] | |||

| Forskolin-induced Cl- Secretion Inhibition | T84 cells | 10 µM Cinacalcet | ~50% | [9] |

| 30 µM Cinacalcet | ~85% | [9] |

PHPT: Primary Hyperparathyroidism; SHPT: Secondary Hyperparathyroidism

Table 2: In Vitro Metabolism and Enzyme Inhibition of (R)-Cinacalcet

| Parameter | Enzyme | In Vitro System | Value | Reference(s) |

| Primary Metabolizing Enzymes | CYP3A4, CYP2D6, CYP1A2 | Human Liver Microsomes | - | [2] |

| Ki (Inhibition Constant) | CYP2D6 | - | 0.087 µmol/L | [10] |

| IC50 (Inhibition) | CYP1A2, 2C9, 2C19, 3A4 | Human Liver Microsomes | > 10 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments.

Intracellular Calcium Mobilization Assay

This assay measures the ability of (R)-Cinacalcet to potentiate CaSR-mediated increases in intracellular calcium.

Materials:

-

HEK293 cells stably expressing the human CaSR

-

Fura-2 AM (calcium indicator dye)

-

HEPES-buffered saline (HBS)

-

(R)-Cinacalcet stock solution (in DMSO)

-

Fluorescence plate reader or microscope

Protocol:

-

Cell Culture: Culture HEK293-CaSR cells in appropriate media and conditions until they reach 80-90% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS.

-

Wash the cells with HBS.

-

Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark to allow for dye uptake and de-esterification.[12]

-

-

Washing: Wash the cells twice with HBS to remove extracellular dye.[12]

-

Compound Addition and Measurement:

-

Place the cell plate in a fluorescence plate reader or on a microscope stage.

-

Establish a baseline fluorescence reading by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.[12]

-

Add varying concentrations of (R)-Cinacalcet to the cells.

-

Continue to record the fluorescence ratio (340/380 nm) to measure changes in intracellular calcium concentration.[12]

-

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Plot the change in fluorescence ratio against the concentration of (R)-Cinacalcet to determine the EC50 value.[7]

In Vitro PTH Secretion Assay

This assay evaluates the inhibitory effect of (R)-Cinacalcet on PTH secretion from parathyroid cells.

Materials:

-

Primary human parathyroid cells or a suitable parathyroid cell line

-

Cell culture medium

-

(R)-Cinacalcet stock solution (in DMSO)

-

Reagents for PTH quantification (e.g., ELISA kit)

Protocol:

-

Cell Culture: Isolate and culture primary parathyroid cells from tissue samples or maintain a parathyroid cell line according to standard protocols.[8]

-

Treatment:

-

Plate the cells and allow them to adhere.

-

Replace the medium with fresh medium containing varying concentrations of (R)-Cinacalcet. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

PTH Quantification: Measure the concentration of PTH in the supernatant using a validated immunoassay (e.g., ELISA).

-

Data Analysis: Normalize the PTH concentration to the total protein content of the cells in each well. Calculate the percentage inhibition of PTH secretion for each concentration of (R)-Cinacalcet relative to the vehicle control.

In Vitro Metabolic Stability Assay

This protocol is designed to compare the metabolic stability of (R)-Cinacalcet and this compound.

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

(R)-Cinacalcet and this compound stock solutions (in DMSO)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Protocol:

-

Preparation:

-

Prepare working solutions of (R)-Cinacalcet and this compound in phosphate buffer.

-

Prepare a suspension of HLMs in phosphate buffer.[5]

-

-

Incubation:

-

Pre-warm the HLM suspension and the test compound solutions at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[13]

-

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound ((R)-Cinacalcet or this compound) at each time point.[5]

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693 / k.

-

Calculate the intrinsic clearance (Clint).[5]

-

Workflow for Comparative In Vitro Metabolic Stability Analysis

Conclusion

This compound is a valuable tool in the bioanalysis of (R)-Cinacalcet, ensuring accurate quantification in in vitro and in vivo studies. While direct comparative in vitro bioactivity data for this compound is limited, the extensive in vitro research on the parent compound, (R)-Cinacalcet, provides a solid foundation for understanding its pharmacological effects. The deuteration of (R)-Cinacalcet is predicted to enhance its metabolic stability, a hypothesis that can be tested using the in vitro metabolic stability protocols outlined in this guide. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with (R)-Cinacalcet and its deuterated analogues, providing essential data, methodologies, and visualizations to support further investigation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of cinacalcet hydrochloride, a new calcimimetic agent, on the pharmacokinetics of dextromethorphan: in vitro and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mercell.com [mercell.com]

(R)-Cinacalcet-D3: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Cinacalcet-D3, a deuterated analog of the active enantiomer of Cinacalcet, for preclinical research applications. The primary focus of this document is to detail its use as an internal standard in bioanalytical assays and to provide comprehensive information on the pharmacology and preclinical data of the parent compound, (R)-Cinacalcet.

Introduction

(R)-Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is the active enantiomer of Cinacalcet, a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and hypercalcemia in patients with parathyroid carcinoma.[3][4][5] this compound is a stable, isotopically labeled version of (R)-Cinacalcet, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[6] Its use is critical for achieving accurate and precise measurements of Cinacalcet concentrations in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies.[2][6]

Mechanism of Action

(R)-Cinacalcet enhances the sensitivity of the CaSR on the surface of the parathyroid gland's chief cells to extracellular calcium ions.[4][7][8] This potentiation of the CaSR signaling cascade leads to a decrease in the synthesis and secretion of parathyroid hormone (PTH).[1][7][8] The reduction in PTH levels subsequently leads to a decrease in serum calcium and phosphorus levels.[3][7]

The CaSR is a G-protein coupled receptor that, upon activation, stimulates the Gq/Gi pathways.[7] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium concentration inhibits the secretion of PTH.[1][7]

Pharmacokinetics of (R)-Cinacalcet

The pharmacokinetic properties of Cinacalcet have been well-characterized. As (R)-Cinacalcet is the active enantiomer, these data are directly relevant for preclinical studies.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | 20-25% | [9][10] |

| Tmax | 2-6 hours | [7][9] |

| Effect of Food | High-fat meal increases AUC by 68% and Cmax by 82% | [7] |

| Distribution | ||

| Volume of Distribution (Vd) | ~1000 L | [7][11] |

| Protein Binding | 93-97% | [3][7] |

| Metabolism | ||

| Primary Enzymes | CYP3A4, CYP2D6, CYP1A2 | [3][7][10] |

| Excretion | ||

| Route of Elimination | Primarily renal excretion of metabolites | [3] |

| Half-life (t½) | Initial: ~6 hours; Terminal: 30-40 hours | [7][10] |

| Steady State | Achieved within 7 days | [7][10] |

Experimental Protocols

Bioanalytical Method for Quantification of (R)-Cinacalcet using this compound

This section details a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Cinacalcet in plasma, utilizing this compound as an internal standard.

Objective: To accurately and precisely quantify the concentration of (R)-Cinacalcet in a biological matrix.

Materials:

-

(R)-Cinacalcet analytical standard

-

This compound internal standard

-

Blank biological matrix (e.g., human plasma)

-

Acetonitrile (ACN)

-

Ammonium formate

-

Water (HPLC grade)

-

Zorbax Eclipse XDB-C18 column or equivalent

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of (R)-Cinacalcet and this compound in a suitable organic solvent (e.g., methanol).

-

Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard, this compound.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, add 20 µL of the this compound internal standard working solution.

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate) and an organic component (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Detection:

-

Utilize positive electrospray ionization (ESI+).

-

Monitor the specific mass transitions for (R)-Cinacalcet and this compound using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte ((R)-Cinacalcet) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of (R)-Cinacalcet in the unknown samples by interpolation from the calibration curve.

Preclinical Efficacy Data

Preclinical studies in rodent models of CKD have demonstrated the efficacy of Cinacalcet in managing secondary hyperparathyroidism.

| Study Type | Animal Model | Treatment | Key Findings | Reference |

| Prevention of sHPT | 5/6 Nephrectomized (Nx) Rats | Cinacalcet (10 mg/kg/day) for 6 weeks | Significantly reduced serum PTH levels compared to vehicle-treated Nx rats. | [12] |

| Reversal of established sHPT | 5/6 Nephrectomized (Nx) Rats | Cinacalcet for 5 weeks, starting 6 weeks post-surgery | Significantly reduced serum PTH and parathyroid hyperplasia compared to vehicle-treated Nx rats. | [12] |

| Vascular Calcification | Hemodialysis Patients | Cinacalcet plus low-dose vitamin D | Attenuated the progression of vascular and cardiac valve calcification. | [13] |

| CKD-Mineral Bone Disorder | Chronic Hemodialysis Patients with severe sHPT | Cinacalcet | Significant reductions in iPTH and FGF-23; stabilization of vascular calcification. | [14] |

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of (R)-Cinacalcet in preclinical research. A thorough understanding of the parent compound's mechanism of action, pharmacokinetics, and preclinical efficacy is crucial for designing and interpreting studies. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important calcimimetic agent.

References

- 1. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effectiveness of cinacalcet: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of (R)-Cinacalcet-D3

An In-Depth Technical Guide to the Pharmacological Profile of (R)-Cinacalcet-D3

Introduction

(R)-Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] It is the pharmacologically active (R)-enantiomer used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma.[2] this compound is a stable, deuterium-labeled isotopologue of (R)-Cinacalcet. Due to their nearly identical physicochemical properties, the pharmacological profile of this compound is considered equivalent to that of the non-labeled compound. Its primary application in research and development is as an internal standard for the accurate quantification of cinacalcet in biological matrices, such as plasma, using sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This guide provides a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacodynamics

Mechanism of Action

(R)-Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium ions.[6][7] The CaSR is a G protein-coupled receptor (GPCR) predominantly expressed in the parathyroid glands and kidneys, where it plays a pivotal role in maintaining calcium homeostasis.[6] By binding to an allosteric site on the transmembrane domain of the CaSR, cinacalcet induces a conformational change that potentiates the receptor's activation at lower calcium concentrations.[6] This heightened activation suppresses the synthesis and secretion of parathyroid hormone (PTH), leading to a subsequent decrease in serum calcium and phosphorus levels.[7][8]

Signaling Pathway

The activation of the CaSR by (R)-Cinacalcet primarily initiates signaling through the Gαq/11 pathway.[9] This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), ultimately leading to the inhibition of PTH secretion.[10] Recent studies also indicate that cinacalcet acts as a spatially biased allosteric modulator, preferentially enhancing CaSR signaling from endosomal membranes.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Efficacy and safety of cinacalcet and active vitamin D in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. OR03-05 Cinacalcet Acts As A Spatially Biased Allosteric Modulator To Enhance CaSR Signaling From Endosomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Cinacalcet-D3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Cinacalcet-D3, a deuterated isotopologue of Cinacalcet. The information presented herein is intended to support research and development activities by providing essential chemical data, outlining its primary mechanism of action, and detailing its application in quantitative analysis.

Core Compound Data

This compound is the deuterated form of (R)-Cinacalcet, a calcimimetic agent. The incorporation of deuterium isotopes makes it an ideal internal standard for mass spectrometry-based quantification of Cinacalcet in biological matrices.

| Parameter | Value | Reference |

| CAS Number | 1228567-12-1 | [1] |

| Molecular Formula | C₂₂H₁₉D₃F₃N | |

| Molecular Weight | 360.4 g/mol | [1] |

Mechanism of Action: Cinacalcet

Cinacalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on the surface of the chief cells of the parathyroid gland.[2][3][4] By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[3][4] This enhanced sensitivity means that lower concentrations of serum calcium are sufficient to activate the receptor, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[3][4]

The downstream signaling cascade of CaSR activation involves G-proteins, primarily Gq and Gi.[2] Activation of the Gq pathway stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an influx of intracellular calcium, which ultimately suppresses PTH secretion.[2][3]

Signaling Pathway of Cinacalcet

Caption: Signaling pathway of Cinacalcet via the Calcium-Sensing Receptor.

Application in Quantitative Analysis

This compound is primarily used as an internal standard in the quantification of Cinacalcet in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] The stable isotope-labeled standard allows for accurate and precise measurement by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Cinacalcet in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on published methodologies.[5][6][7][8]

1. Sample Preparation:

-

To a 50 µL aliquot of human plasma, add a known concentration of this compound as the internal standard.

-

Perform protein precipitation by adding a solvent such as acetonitrile.[6]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

2. Chromatographic Separation:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., Eclipse Plus C18) is commonly used.[6]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium formate.[6][8]

-

Flow Rate: A constant flow rate, for example, 0.6 mL/min.[6]

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

4. Quantification:

-

A calibration curve is generated by analyzing samples with known concentrations of Cinacalcet and a fixed concentration of the internal standard, this compound.

-

The concentration of Cinacalcet in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for quantification is typically between 0.1 to 100 ng/mL.[5][6]

Experimental Workflow

Caption: Workflow for the quantification of Cinacalcet using LC-MS/MS.

Clinical Efficacy Data of Cinacalcet

Cinacalcet is indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis.[9][10] Clinical studies have demonstrated its effectiveness in reducing elevated PTH levels.

| Study Population | Treatment Group | Primary Endpoint | Result | p-value | Reference |

| Chronic Hemodialysis Patients with Severe Secondary Hyperparathyroidism | Cinacalcet | >30% reduction in iPTH | 80% of patients achieved target | 0.001 | [11] |

| Control | >30% reduction in iPTH | 13% of patients achieved target | [11] | ||

| Pediatric Patients with CKD and Secondary Hyperparathyroidism on Dialysis | Cinacalcet | ≥30% reduction from baseline in mean intact PTH | 55% of patients achieved endpoint | 0.017 | [12] |

| Placebo | ≥30% reduction from baseline in mean intact PTH | 19% of patients achieved endpoint | [12] |

In long-term studies, Cinacalcet has been shown to sustain reductions in PTH for up to three years.[13][14] After 100 weeks of treatment, approximately 55% of patients achieved a PTH concentration of ≤300 pg/mL.[13][14]

References

- 1. This compound | C22H22F3N | CID 46241882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 4. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 5. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The effectiveness of cinacalcet: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A randomized, double-blind, placebo-controlled study to assess the efficacy and safety of cinacalcet in pediatric patients with chronic kidney disease and secondary hyperparathyroidism receiving dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

The Impact of Deuteration on the Biological Activity of Cinacalcet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of deuterated Cinacalcet. Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR) to control secondary hyperparathyroidism. The strategic replacement of hydrogen with deuterium atoms at key metabolic sites in the Cinacalcet molecule is anticipated to alter its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and safety. This document outlines the mechanism of action of Cinacalcet, the theoretical and expected benefits of deuteration based on the kinetic isotope effect, and detailed experimental protocols for assessing these effects. Quantitative data for non-deuterated Cinacalcet is presented alongside expected data for a deuterated analog, providing a framework for comparative analysis.

Introduction to Cinacalcet and the Rationale for Deuteration

Cinacalcet is a crucial therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma.[1] It functions by increasing the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[2]

The metabolism of Cinacalcet is extensive, primarily mediated by cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP1A2.[1] The main metabolic pathways involve N-dealkylation and oxidation of the naphthalene ring.[3] These metabolic processes can influence the drug's half-life, bioavailability, and potential for drug-drug interactions.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions involving the cleavage of this bond—a phenomenon known as the kinetic isotope effect.[4] By selectively replacing hydrogen atoms at the sites of metabolism on the Cinacalcet molecule, it is hypothesized that the resulting deuterated compound will exhibit a more favorable pharmacokinetic profile.

Mechanism of Action and Signaling Pathway

Cinacalcet is an allosteric modulator of the CaSR, a G-protein coupled receptor.[5] Its binding to the transmembrane domain of the CaSR induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions.[6] This enhanced sensitivity means that lower concentrations of calcium are required to activate the receptor and initiate the downstream signaling cascade that inhibits PTH synthesis and secretion.[2]

The activation of the CaSR by Cinacalcet stimulates the Gq/Gi signaling pathways.[1] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and the subsequent increase in cytosolic calcium levels inhibits the secretion of PTH.[6]

Pharmacokinetic Profile: A Comparative Overview

The primary advantage of a deuterated version of Cinacalcet is the anticipated improvement in its pharmacokinetic profile due to enhanced metabolic stability. While direct, publicly available comparative clinical data for deuterated Cinacalcet is limited, the following tables summarize the known pharmacokinetic parameters of non-deuterated Cinacalcet and the expected parameters for a deuterated analog based on established scientific principles.

Pharmacokinetic Parameters in Humans

| Parameter | Non-Deuterated Cinacalcet | Expected Deuterated Cinacalcet |

| Bioavailability | 20-25%[5] | Potentially Increased |

| Terminal Half-life (t½) | 30-40 hours[5] | Potentially Prolonged |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours[1] | Likely Unchanged |

| Volume of Distribution (Vd) | ~1000 L[1] | Likely Unchanged |

| Plasma Protein Binding | 93-97%[1] | Likely Unchanged |

| Metabolism | Primarily CYP3A4, CYP2D6, CYP1A2[1] | Slower rate of metabolism by the same enzymes |

| Elimination | Primarily renal excretion of metabolites[7] | Slower elimination of parent drug |

In Vitro Metabolic Stability

The following table presents a hypothetical comparison of in vitro metabolic stability parameters in human liver microsomes, illustrating the anticipated benefits of deuteration.[2]

| Parameter | Non-Deuterated Cinacalcet (Hypothetical) | Deuterated Cinacalcet (Expected) |

| In Vitro Half-life (t½) in HLM | ~20 minutes | > 40 minutes |

| Intrinsic Clearance (Clint) in HLM | High | Moderate to Low |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and compare the biological activity of deuterated and non-deuterated Cinacalcet.

In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure for comparing the metabolic stability of Cinacalcet and its deuterated analog using human liver microsomes (HLM).

References

- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HERA [hera.testing.sedici.unlp.edu.ar]

- 7. pdf.hres.ca [pdf.hres.ca]

Preliminary Investigations of (R)-Cinacalcet: A Technical Overview

Disclaimer: Publicly available research specifically investigating the effects of (R)-Cinacalcet-D3 is not available at this time. The following guide focuses on the well-documented (R)-enantiomer of Cinacalcet, the active component of the approved drug. This compound is noted in the literature as an internal standard for bioanalytical methods, but its pharmacological effects have not been detailed in the searched studies[1].

This technical guide provides an in-depth overview of the preliminary investigations into the effects of (R)-Cinacalcet, the active enantiomer of Cinacalcet. It is intended for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathway.

Core Mechanism of Action

(R)-Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR)[2][3][4]. The CaSR is a G-protein coupled receptor that plays a crucial role in regulating parathyroid hormone (PTH) secretion in response to changes in extracellular calcium levels[2][4]. By enhancing the sensitivity of the CaSR to extracellular calcium, (R)-Cinacalcet effectively mimics the effect of higher calcium concentrations, leading to a reduction in the synthesis and secretion of PTH[5][6]. This action helps to control secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma[2][7][8]. The (R)-enantiomer is significantly more potent than the (S)-enantiomer[7][9][10].

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of (R)-Cinacalcet based on studies in healthy volunteers and patient populations.

Table 1: Pharmacokinetic Properties of (R)-Cinacalcet

| Parameter | Value | Population | Reference |

| Bioavailability | 20-25% | Healthy Volunteers | [1][11] |

| Increased by 50-80% with food | Healthy Volunteers | [12][13] | |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | Healthy Volunteers/Patients | [1][5][11][12] |

| Terminal Half-life (t1/2) | 30-40 hours | Healthy Volunteers/Patients | [1][5][11][12] |

| Volume of Distribution (Vd) | ~1000 L | Patients | [7][12][13] |

| Plasma Protein Binding | 93-97% | Not Specified | [7][13] |

| Metabolism | Primarily via CYP3A4, CYP2D6, and CYP1A2 | In vitro/Human | [7][11][13] |

| Elimination | Primarily metabolic | Not Specified | [1] |

Table 2: Pharmacodynamic Effects of (R)-Cinacalcet

| Effect | Measurement | Value | Condition | Reference |

| PTH Reduction | Nadir post-dose | 2-6 hours | Patients | [12] |

| Dose-dependent suppression | 1-36 mg/kg | Rats | [9][10] | |

| Long-term reduction | Time-dependent | Hemodialysis Patients | [14] | |

| Serum Calcium Reduction | Dose-dependent suppression | 1-36 mg/kg | Rats | [9][10] |

| Normalization | 76% of patients | Primary Hyperparathyroidism | [3] | |

| In Vitro Potency (EC50/IC50) | Increase in intracellular Ca2+ (EC50) | 51 nM | HEK293 cells expressing CaSR | [9][10] |

| Decrease in PTH secretion (IC50) | 28 nM | Bovine parathyroid cells | [9][10] | |

| Increase in calcitonin secretion (EC50) | 34 nM | Rat medullary thyroid carcinoma cells | [9][10] |

Experimental Protocols

In Vitro Assessment of CaSR Activation

Objective: To determine the potency of (R)-Cinacalcet in activating the calcium-sensing receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human parathyroid CaSR are cultured under standard conditions.

-

Intracellular Calcium Measurement: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: Cells are exposed to varying concentrations of (R)-Cinacalcet in the presence of a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM).

-

Data Acquisition: Changes in intracellular calcium concentration ([Ca2+]i) are measured using a fluorescence plate reader or microscope.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of (R)-Cinacalcet that elicits 50% of the maximal response) is calculated. A similar protocol using rat medullary thyroid carcinoma 6-23 cells can be used to measure calcitonin secretion[9][10].

In Vitro Assessment of PTH Secretion

Objective: To evaluate the effect of (R)-Cinacalcet on parathyroid hormone secretion.

Methodology:

-

Cell Culture: Primary bovine parathyroid cells are isolated and cultured.

-

Compound Incubation: Cells are incubated with various concentrations of (R)-Cinacalcet in the presence of a fixed concentration of extracellular calcium (e.g., 0.5 mM).

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

PTH Measurement: The concentration of PTH in the supernatant is quantified using an immunoassay.

-

Data Analysis: The concentration-dependent inhibition of PTH secretion is determined, and the IC50 value (the concentration of (R)-Cinacalcet that causes 50% inhibition of PTH secretion) is calculated[9].

In Vivo Assessment in Animal Models

Objective: To assess the oral bioavailability and pharmacodynamic effects of (R)-Cinacalcet in vivo.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: (R)-Cinacalcet is administered orally at various doses.

-

Blood Sampling: Blood samples are collected at multiple time points post-administration.

-

Pharmacokinetic Analysis: Plasma concentrations of (R)-Cinacalcet are measured using a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.

-

Pharmacodynamic Analysis: Serum levels of PTH and blood ionized calcium are measured at each time point to assess the dose-dependent effects of (R)-Cinacalcet[9][10].

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of (R)-Cinacalcet and a typical experimental workflow for its evaluation.

Caption: (R)-Cinacalcet Mechanism of Action on Parathyroid Cells.

Caption: General Experimental Workflow for (R)-Cinacalcet Evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. The efficacy and safety of cinacalcet in primary hyperparathyroidism: a systematic review and meta-analysis of randomized controlled trials and cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium-mediated parathyroid hormone release changes in patients treated with the calcimimetic agent cinacalcet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The impact of cinacalcet in the mineral metabolism markers of patients on dialysis with severe secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Effects of Long-Term Cinacalcet Administration on Parathyroid Gland in Hemodialysis Patients with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-Cinacalcet-D3 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Cinacalcet in biological matrices, specifically human plasma, using (R)-Cinacalcet-D3 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2]

Introduction

Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) and is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2][3][4][5] Accurate quantification of Cinacalcet in biological samples is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for LC-MS/MS bioanalysis as it corrects for variability during sample preparation and potential matrix effects, leading to high accuracy and precision.[6][7][8]

Mechanism of Action of Cinacalcet

Cinacalcet acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[9] This enhanced sensitivity leads to a downstream signaling cascade that ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).[9][10] The reduction in PTH levels subsequently leads to a decrease in serum calcium concentrations.[10]

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of Cinacalcet in human plasma using this compound as an internal standard.

Materials and Reagents

-

Cinacalcet Hydrochloride (Reference Standard)

-

This compound Hydrochloride (Internal Standard)[11]

-

Methanol (HPLC grade)[11]

-

Acetonitrile (HPLC grade)[11]

-

Ammonium Formate (MS grade)[11]

-

Formic Acid

-

Ultrapure Water[11]

-

Drug-free human plasma[11]

Stock and Working Solutions

-

Cinacalcet Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cinacalcet hydrochloride in methanol.[6]

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.[6]

-

Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions in a 50:50 (v/v) methanol:water mixture to create calibration curve standards and quality control (QC) samples.

Sample Preparation (One-Step Protein Precipitation)

This method is rapid and suitable for high-throughput analysis.[6][12]

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.[11]

-

Add 500 µL of acetonitrile to precipitate plasma proteins.[11]

-

Vortex the mixture for 15 seconds.[11]

-

Centrifuge at 20,000 g for 5 minutes.[11]

-

Collect the supernatant for LC-MS/MS analysis.[11]

References

- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Cinacalcet using (R)-Cinacalcet-D3

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cinacalcet is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR), primarily used in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Accurate and precise quantification of Cinacalcet in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantitative analysis of Cinacalcet in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and (R)-Cinacalcet-D3 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability during sample preparation and detection.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the quantitative analysis of Cinacalcet.

Materials and Reagents

-

Cinacalcet hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Deionized water

-

Drug-free human plasma

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Cinacalcet by performing serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water.[6]

-

-

Internal Standard Working Solution:

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and efficient method for extracting Cinacalcet from plasma samples.[4][5][6]

-

Pipette 100 µL of the human plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[6]

-

Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube.[6]

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.[4][6]

-

Vortex the mixture for approximately 15 seconds to ensure thorough mixing.[6]

-

Centrifuge the tubes at 20,000 x g for 5 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4][6]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Cinacalcet.

Liquid Chromatography:

| Parameter | Value |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm[3] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 5 min, hold for 2 min, return to 30% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 8 minutes |

Mass Spectrometry:

| Parameter | Value |

| Mass Spectrometer | API 4000 or equivalent triple quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |

| MRM Transitions | |

| Cinacalcet | 358.1 > 155.1[7] |

| This compound | 361.1 > 158.1[8] |

| Dwell Time | 200 ms |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for Cinacalcet.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Cinacalcet | 0.300 - 150.00 | ≥ 0.995[3] |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ (0.3) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Low QC (0.9) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Mid QC (75) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High QC (120) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low QC (0.9) | > 85 | 85-115 |

| High QC (120) | > 85 | 85-115 |

Visualizations

Signaling Pathway of Cinacalcet

Caption: Signaling pathway of Cinacalcet's action on the parathyroid gland chief cell.

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Cinacalcet in human plasma.

References

- 1. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Note: High-Throughput Quantification of Cinacalcet in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate and reliable quantification of Cinacalcet in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cinacalcet in human plasma, utilizing (R)-Cinacalcet-D3 as the internal standard.

The method employs a simple and rapid protein precipitation extraction procedure, making it suitable for high-throughput analysis.[1][4][5] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for Cinacalcet analysis.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| LC Column | Eclipse Plus C18 or equivalent[4][6] |

| Mobile Phase | Gradient elution with methanol, water, and ammonium formate[4][5][6] |

| Flow Rate | 0.6 mL/min[4][5][6] |

| Injection Volume | 20 µL[6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[5][6] |

| MRM Transition (Cinacalcet) | m/z 358.1 > 155.1[7][8] |

| MRM Transition (this compound) | m/z 361.1 > 158.1[8] |

Table 2: Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 0.1 - 150 ng/mL[3][4] |

| Correlation Coefficient (r²) | > 0.99[6] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4][5][9] |

| Intra- and Inter-day Precision (%RSD) | < 15%[5][6] |

| Accuracy | 85 - 115%[4][5] |

| Extraction Recovery | 95.67 - 102.88%[4][5] |

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Internal Standard Working Solution:

-

Prepare a working solution of this compound at a concentration of 50 ng/mL in 50% methanol.[9]

-

2. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike 95 µL of blank human plasma with 5 µL of the respective Cinacalcet working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 1, 5, 10, 20, 40, 50 ng/mL).[9]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner (e.g., 0.3, 20, and 35 ng/mL).[9]

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]

-

Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube, except for the blank plasma.[1]

-

Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][6]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.[1]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Analysis

-

Inject the prepared samples onto the LC-MS/MS system.

-

Quantify the Cinacalcet peak area response relative to the this compound peak area.

-

Determine the concentration of Cinacalcet in the unknown samples by interpolating from the calibration curve.

Visualizations

Caption: Experimental workflow for Cinacalcet quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of (R)-Cinacalcet-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR), playing a crucial role in the management of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in those with parathyroid carcinoma.[1][2] Accurate and robust quantification of Cinacalcet and its deuterated internal standard, (R)-Cinacalcet-D3, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] This document provides detailed application notes and protocols for the most common sample preparation techniques employed in the bioanalysis of this compound, including Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

The selection of an appropriate sample preparation method is critical for achieving accurate, precise, and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4] The ideal technique should effectively remove interfering matrix components, concentrate the analyte of interest, and be amenable to high-throughput workflows.

Sample Preparation Techniques

The three primary methods for extracting this compound from plasma samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][5] The choice of method depends on the desired level of sample cleanup, sensitivity requirements, and available resources.[5]

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis.[3][5] It involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[3][4]

Experimental Protocol: One-Step Protein Precipitation

This protocol is adapted from validated methods for the determination of Cinacalcet in human plasma.[3][4]

Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Deionized Water

-

Drug-free human plasma

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[3]

-

Add 20 µL of the this compound internal standard working solution.[3]

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.[3]

-

Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.[3]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[6] This method generally provides cleaner extracts than protein precipitation.[5]

Experimental Protocol: Liquid-Liquid Extraction

This protocol is based on a validated method for the quantification of Cinacalcet in human plasma.[6]

Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Extraction Solvent (e.g., 70:30 v/v mixture of diethyl ether:dichloromethane)[6]

-

Methanol (HPLC or LC-MS grade)

-

Deionized Water

-

Drug-free human plasma

-

Centrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Evaporator

Procedure:

-

To 200 µL of the plasma sample, add 50 µL of the this compound internal standard working solution and vortex briefly.[6]

-

Add 1 mL of the extraction solvent.[6]

-

Vortex for 5 minutes to ensure thorough mixing.[6]

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[6]

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[5]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can produce very clean extracts.[5] It utilizes a solid sorbent material, packed in a cartridge, to retain the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent.[7]

Experimental Protocol: Solid-Phase Extraction

This is a generalized protocol based on the principles of SPE.[5][7]

Materials and Reagents:

-

This compound (Internal Standard, IS)

-

SPE Cartridge (e.g., C18)

-

Conditioning Solvent (e.g., Methanol)

-

Equilibration Solvent (e.g., Water)

-

Wash Solvent (e.g., Water or a weak organic mixture)

-

Elution Solvent (e.g., Methanol or Acetonitrile)

-

Drug-free human plasma

-

Collection tubes

-

SPE Manifold

Procedure:

-

Condition the SPE cartridge by passing the conditioning solvent through it.

-

Equilibrate the cartridge with the equilibration solvent.

-

Load the pre-treated plasma sample (spiked with IS) onto the cartridge.[5]

-

Wash the cartridge with the wash solvent to remove interfering substances.[5]

-

Elute the analyte and internal standard with the elution solvent into a collection tube.[5]

-

The eluate can be directly injected or evaporated and reconstituted for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation methods for Cinacalcet analysis, as reported in various studies.

Table 1: Recovery and Linearity of Cinacalcet

| Sample Preparation Method | Analyte | Internal Standard | Recovery (%) | Linearity Range (ng/mL) | Reference |

| Protein Precipitation | Cinacalcet | Cinacalcet-D3 | 95.67 - 102.88 | 0.1 - 50 | [4][8] |

| Liquid-Liquid Extraction | Cinacalcet | Cinacalcet-D4 | 82.80 - 104.08 | 0.1 - 200 | [6][9] |

| Solid-Phase Extraction | Cinacalcet | - | 51.7 | 0.1 - 25 | [5][10] |

Table 2: Method Performance Characteristics

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] | 0.05 - 0.1 ng/mL[4][9] | 0.1 ng/mL[10] |

| Sample Throughput | High[5] | Moderate | Low to Moderate |

| Extract Cleanliness | Lower[5] | High | Very High[5] |

| Cost | Low[4] | Moderate | High |

| Matrix Effect | Potential for ion suppression | Minimized | Minimal |

Conclusion

The choice of sample preparation technique for this compound analysis is a critical step that influences the overall performance of the bioanalytical method.

-

Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening, although it may result in less clean extracts.[4][5]

-

Liquid-Liquid Extraction offers a good balance between sample cleanliness and throughput, providing reliable and sensitive results.[5][6]

-

Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, but it is generally more time-consuming and expensive.[5]

The selection of the most appropriate method should be based on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. All three methods, when properly validated, can provide accurate and precise quantification of this compound in biological matrices.[1][11]

References

- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scpscience.com [scpscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics. | Read by QxMD [read.qxmd.com]

Application Note and Protocol: Liquid-Liquid Extraction of Cinacalcet with (R)-Cinacalcet-D3 for Accurate Quantification in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cinacalcet is a calcimimetic agent that modulates the activity of the calcium-sensing receptor, playing a crucial role in managing secondary hyperparathyroidism in patients with chronic kidney disease and treating hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate and reliable quantification of Cinacalcet in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Cinacalcet from human plasma, utilizing its stable isotope-labeled form, (R)-Cinacalcet-D3, as an internal standard (IS) for quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like Cinacalcet-D3 is critical for high-quality bioanalytical results as it effectively compensates for variability during sample preparation and instrumental analysis.[3][4][5]

Principle of the Method

This protocol details a validated bioanalytical method for the quantification of Cinacalcet in human plasma using LC-MS/MS. The method involves the extraction of Cinacalcet and its stable isotope-labeled internal standard, this compound, from plasma via a liquid-liquid extraction procedure.[6][7][8] Following extraction, the analytes are separated chromatographically and detected by tandem mass spectrometry. Quantification is achieved by calculating the peak area ratio of the analyte (Cinacalcet) to the internal standard (this compound) and comparing it against a calibration curve.[1][2]

Experimental Protocols

Materials and Reagents

-

Analytes: Cinacalcet hydrochloride reference standard, this compound (internal standard, IS).[2][8]

-

Solvents and Chemicals:

-

Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).[3]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1][3]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

-

Analytical column (e.g., C18 column, such as Zorbax Eclipse XDB-C18 or Eclipse Plus C18).[1][2][8]

-

Vortex mixer

-

Centrifuge (capable of 4000 rpm and refrigeration)[7]

-

Nitrogen evaporator

Preparation of Stock and Working Solutions

-

Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of Cinacalcet and this compound in methanol.[7]

-

Working Standard Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serially diluting the Cinacalcet stock solution in a 50:50 (v/v) methanol:water mixture.[7]

-

Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 50 ng/mL.[7]

Sample Preparation: Liquid-Liquid Extraction Protocol

-

Aliquot 200 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.[7]

-

Add 50 µL of the this compound internal standard working solution (50 ng/mL) to each tube and briefly vortex.[7]

-

Add 1 mL of the extraction solvent (e.g., a 70:30 v/v mixture of diethyl ether:dichloromethane).[7]

-

Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the extraction of the analyte and internal standard into the organic layer.[3][7]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[7]

-

Carefully transfer the upper organic layer to a new clean tube.[3]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[3]

-

Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100-200 µL).[3]

-

Vortex the reconstituted sample to ensure the residue is fully dissolved.

-

Inject an aliquot (e.g., 20 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[1]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization is recommended for specific instrumentation.

-

LC System:

-

Mass Spectrometer:

Data Presentation

The following table summarizes typical performance characteristics of bioanalytical methods for Cinacalcet quantification using a deuterated internal standard and liquid-liquid extraction or protein precipitation.

| Parameter | Typical Range/Value |

| Linearity Range | 0.1 - 150.00 ng/mL[2][8][10][11] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.3 ng/mL[1] |

| Intra- and Inter-Assay Precision (%CV) | < 15% (< 5.8% reported in one study)[1] |

| Intra- and Inter-Assay Accuracy (%Bias) | 85% - 115%[5] |

| Extraction Recovery | 95.67% - 102.88%[1][10] |

Mandatory Visualization

Caption: Liquid-liquid extraction workflow for Cinacalcet.

Conclusion

The described liquid-liquid extraction protocol coupled with LC-MS/MS analysis provides a robust, sensitive, and reliable method for the quantification of Cinacalcet in human plasma.[2][7] The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of clinical and research applications, including pharmacokinetic studies and therapeutic drug monitoring.[2][5] This detailed protocol and the accompanying data serve as a valuable resource for researchers, scientists, and drug development professionals working with Cinacalcet.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cinacalcet D3: Significance and symbolism [wisdomlib.org]

- 5. benchchem.com [benchchem.com]

- 6. Quantification of cinacalcet by LC-MS/MS using liquid-liquid extraction from 50 μL of plasma. | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Protein Precipitation of Plasma Samples Containing (R)-Cinacalcet-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet hydrochloride is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] Accurate quantification of cinacalcet in biological matrices such as human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] Protein precipitation is a straightforward, rapid, and cost-effective sample preparation technique widely adopted for the bioanalysis of cinacalcet.[1][2] This method effectively removes proteins that can interfere with downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These application notes provide detailed protocols for protein precipitation of plasma samples for the analysis of cinacalcet, utilizing (R)-Cinacalcet-D3 as a stable isotope-labeled internal standard.

Principle of the Method